![molecular formula C21H14N2O4S B4688913 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate](/img/structure/B4688913.png)
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate
Overview
Description
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique structure and promising biological activities, making it a subject of interest for researchers in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymatic pathways that are involved in the growth and proliferation of cancer cells. This compound has also been shown to possess antimicrobial properties by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of bacteria, and reduce inflammation in animal models. However, the exact mechanism by which this compound exerts its biological effects is still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate in lab experiments is its relatively easy synthesis method. This compound is also stable and can be stored for long periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of this compound. Another direction is the investigation of the potential use of this compound in combination with other drugs to enhance its biological effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a chemical compound with promising applications in the field of medicinal chemistry. Its unique structure and biological activities make it a subject of interest for researchers in the pharmaceutical industry. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Scientific Research Applications
The potential applications of 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-2-butyn-1-yl 1-benzofuran-2-carboxylate in the field of medicinal chemistry have been extensively studied. This compound has been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Several research studies have investigated the use of this compound as a potential drug candidate for the treatment of various diseases, including cancer, bacterial infections, and inflammation.
properties
IUPAC Name |
4-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 1-benzofuran-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4S/c24-20(18-14-16-10-4-5-11-17(16)26-18)25-12-6-7-13-28-21-23-22-19(27-21)15-8-2-1-3-9-15/h1-5,8-11,14H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRTLKVBBPSQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC#CCOC(=O)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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